5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride
Description
5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride is a furan-derived small molecule characterized by a dimethylamino-methyl substituent at the 5-position and a carboxylic acid group at the 3-position of the furan ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
5-[(dimethylamino)methyl]-2-methylfuran-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-6-8(9(11)12)4-7(13-6)5-10(2)3;/h4H,5H2,1-3H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOFKSLJZDLBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN(C)C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the dimethylamino group.
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: 5-[(Dimethylamino)methyl]-2-methylfuran-3-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, potentially modulating their activity. The furan ring and carboxylic acid group may also contribute to its overall biological effects by participating in various biochemical reactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs include:
Key Observations :
- Ranitidine Hydrochloride shares the 5-[(dimethylamino)methyl]-2-furanyl moiety but incorporates a thioether-linked nitro-ethenediamine chain, which is critical for its role as a histamine H₂ receptor antagonist .
- Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate hydrochloride is a direct analog with a methyl ester replacing the carboxylic acid.
- 2-(N,N-Dimethylamino)ethanethiol hydrochloride demonstrates the pharmacological relevance of dimethylamino groups but lacks the furan scaffold, emphasizing the importance of heterocyclic rings in receptor targeting .
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound increases hydrophilicity compared to methyl ester derivatives. Ranitidine’s nitro and thioether groups further enhance solubility in polar solvents .
- Stability : Hydrochloride salts generally improve stability. However, ester-containing analogs (e.g., methyl ester) may undergo hydrolysis under acidic or basic conditions, unlike the carboxylic acid form .
Biological Activity
5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride, often referred to as a derivative of furan-based compounds, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a furan ring, an amino group, and a carboxylic acid functional group, contributing to its solubility and biological interactions. Its molecular formula is with a molecular weight of 191.61 g/mol. The presence of the dimethylamino group enhances its interaction with biological targets, making it a subject of interest in drug discovery.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Preliminary studies have shown it can inhibit specific enzymes involved in metabolic pathways, which could be leveraged in treating diseases where these enzymes are overactive.
Interaction with G Protein-Coupled Receptors (GPCRs)
The compound has been studied for its binding affinity to various GPCRs, which play crucial roles in cell signaling and are common drug targets. It has shown potential in modulating receptor activity, which could be beneficial in the treatment of conditions like hypertension and heart disease .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism appears to involve the modulation of signaling pathways related to cell growth and survival .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 5-Hydroxymethyl-2-furancarboxylic acid | C₇H₈O₃ | 1.00 |
| 5-Formylfuran-2-carboxylic acid | C₇H₆O₃ | 1.00 |
| 4-Aminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid | C₁₁H₁₅N₁O₃ | 0.84 |
These comparisons highlight the unique pharmacological profiles that arise from subtle structural differences, emphasizing the need for further research into the specific mechanisms of action for each compound.
Case Studies and Research Findings
- Study on Enzyme Interaction : A study published in Chemical Biology demonstrated that the compound inhibited specific enzymes linked to metabolic disorders, suggesting its potential use as a therapeutic agent for diabetes management.
- Anticancer Activity : In vitro studies have shown that this compound can significantly reduce cell viability in breast cancer cells by inducing oxidative stress, leading to increased apoptosis rates .
- GPCR Modulation : A recent investigation into GPCR interactions revealed that this compound could enhance or inhibit receptor activity depending on the concentration used, indicating its potential as a lead compound for developing new drugs targeting GPCRs .
Q & A
Q. What established synthetic methodologies are available for 5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride, and how do reaction parameters influence yield and purity?
Methodological Answer: Synthesis typically involves functionalizing the furan ring with dimethylamino and carboxylic acid groups. Key strategies include:
- Precursor Functionalization : Reacting furan derivatives (e.g., 5-hydroxymethylfurfural analogs) with dimethylamine under mild acidic conditions (60–80°C) to introduce the dimethylamino group .
- Catalytic Optimization : Use of Lewis acid catalysts (e.g., ZnCl₂) to enhance regioselectivity and reduce side reactions .
- Hydrochloride Formation : Treating the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt, improving stability .
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps increase reaction rate but risk decomposition . |
| Catalyst | ZnCl₂, H₂SO₄ | Catalysts improve regioselectivity by 15–20% . |
| Reaction Time | 2–4 hours | Prolonged time (>6 hours) may degrade the furan ring . |
Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities at <0.1% levels. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) .
- NMR Spectroscopy : ¹H NMR (D₂O, 400 MHz) confirms the dimethylamino group (δ 2.2–2.4 ppm, singlet) and furan protons (δ 6.1–6.3 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 184.1 (free base) and [M+Cl]⁻ at m/z 219.6 (hydrochloride) .
Q. How does the hydrochloride form impact the compound’s solubility and stability in various solvents?
Methodological Answer:
- Solubility : The hydrochloride salt increases aqueous solubility (≥50 mg/mL in water) compared to the free base (<10 mg/mL), facilitating in vitro assays .
- Stability : Hydrochloride salts are hygroscopic; store desiccated at –20°C. Stability in DMSO (>6 months at –80°C) makes it suitable for long-term biological studies .
Advanced Research Questions
Q. What experimental approaches are recommended to investigate the compound’s potential as a monoamine oxidase B (MAO-B) inhibitor?
Methodological Answer:
- In Vitro Enzyme Assays : Use recombinant human MAO-B with kynuramine as a substrate. Measure inhibition via fluorescence (Ex/Em = 315/380 nm) and calculate IC₅₀ values .
- Cell-Based Models : Differentiated SH-SY5Y neurons treated with the compound (1–100 µM) can assess neuroprotection against oxidative stress (e.g., H₂O₂-induced apoptosis) .
- Structural Analogues : Compare activity with known MAO-B inhibitors (e.g., selegiline) to identify critical functional groups (e.g., dimethylamino vs. propargylamine) .
Q. How can researchers address discrepancies in reported biological activities of structurally analogous furan derivatives?
Methodological Answer:
- Orthogonal Assays : Validate MAO-B inhibition using both fluorometric and radiometric assays to rule out assay-specific artifacts .
- Structural Modifications : Systematically vary substituents (e.g., replacing dimethylamino with pyrrolidino) to isolate pharmacophoric elements .
- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify trends in IC₅₀ values across analogs .
Q. What strategies optimize synthesis to minimize by-products and improve scalability?
Methodological Answer:
- Flow Chemistry : Continuous reactors reduce side-product formation (e.g., overalkylation) by precise control of residence time and temperature .
- Solvent Recycling : Ethanol recovery via distillation reduces costs and environmental impact by >30% .
- Quality Control : In-line FTIR monitors reaction progress, enabling real-time adjustments to reagent stoichiometry .
Q. What safety considerations are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. The hydrochloride salt may cause irritation .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors during salt formation .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
